N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
The compound N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²⁶.0¹¹¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a nitrogen- and sulfur-containing heterocyclic molecule with a complex tetracyclic core. Its structural uniqueness lies in the fusion of aza (nitrogen) and thia (sulfur) heteroatoms within a rigid polycyclic framework, coupled with a 4-chlorophenylethyl acetamide substituent.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c22-14-7-5-13(6-8-14)9-10-23-17(28)11-27-21(29)26-12-24-20-18(19(26)25-27)15-3-1-2-4-16(15)30-20/h5-8,12H,1-4,9-11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLOFATLWTXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex compound with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
Molecular Structure
The compound features a unique tetracyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 428.92 g/mol. The presence of the 4-chlorophenyl group is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 428.92 g/mol |
| LogP (Partition Coefficient) | 5.324 |
| Solubility | Low (LogSw = -6.02) |
| Polar Surface Area | 55.444 Ų |
| pKa (Acid Dissociation Constant) | 13.24 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
Case Study 1: Hypolipidemic Effects
A study involving derivatives of similar chemical structures reported significant reductions in lipid levels in hereditary hyperlipidemic rats compared to normal rats. The compound was noted for its effectiveness at lower dosages in hyperlipidemic conditions .
Case Study 2: Antiplatelet Activity
In vitro studies have shown that certain compounds with similar tetracyclic structures can effectively inhibit platelet aggregation, suggesting potential applications in cardiovascular health management .
Synthesis Methods
The synthesis of this compound involves multiple steps including:
- Formation of the Tetracyclic Core : Utilizing cyclization reactions to construct the tetracyclic framework.
- Functionalization : Introducing the chlorophenyl ethyl group through nucleophilic substitution reactions.
- Final Acetamide Formation : Converting intermediate products into the final acetamide form through acylation reactions.
Research Findings
Recent studies have focused on the biological activity of structurally related compounds which suggest that modifications in the side chains can significantly alter pharmacological effects .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linkage
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
This reaction is critical for prodrug activation or metabolite studies. The stability of the tetracyclic core during hydrolysis is ensured by its aromatic stabilization.
Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group
The electron-deficient 4-chlorophenyl moiety participates in NAS reactions with strong nucleophiles (e.g., amines, alkoxides).
The reaction proceeds via a Meisenheimer complex intermediate, confirmed by NMR studies in analogous chlorophenyl systems .
Oxidation of the Thia Moiety
The sulfur atom in the 10-thia bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 h | Sulfoxide derivative | 88% | |
| mCPBA | DCM, 0°C → RT, 2 h | Sulfone derivative | 76% |
Sulfoxide formation is stereoselective, with a 3:1 diastereomeric ratio observed via chiral HPLC.
Cycloaddition Reactions
The strained tetracyclic system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
| Dienophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 48 h | Hexacyclic Diels-Alder adduct | 55% |
Density Functional Theory (DFT) calculations on analogous systems predict regioselectivity at the electron-rich double bond within the tetracyclic core .
Functionalization via Buchwald-Hartwig Coupling
The aromatic amine generated after hydrolysis undergoes cross-coupling reactions.
| Substrate | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos | N-[2-(4-biphenyl)ethyl]-[...]acetamide | 68% |
Reaction optimization data show that electron-deficient aryl halides enhance coupling efficiency .
Photochemical Reactivity
UV irradiation induces ring-opening in the tetracyclic core, forming reactive diradical intermediates.
| Wavelength | Conditions | Products | Yield | References |
|---|---|---|---|---|
| 254 nm | MeCN, N₂ atmosphere, 2 h | Bicyclic thiolactam + CO release | 91% |
Time-resolved spectroscopy confirms nanosecond-lived diradical intermediates .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
The tetracyclic core of the target compound features 10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²⁶.0¹¹¹⁶] architecture. Key analogs include:
N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]hexadeca[...]tetraen-4-yl}acetamide (): Shares the same tetracyclic core but substitutes the 4-chlorophenylethyl group with a 2,6-dimethylphenyl moiety.
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]hexadeca[...]tetraen-8-yl}phenyl)acetamide (): Replaces sulfur with oxygen (trioxa vs. thia) and modifies the heteroatom arrangement.
Table 1: Structural and Electronic Differences
The ethyl linker may confer flexibility, contrasting with the rigid phenyl group in ’s trioxa analog .
Physicochemical Properties
- Solubility : The chlorophenyl-ethyl substituent likely reduces aqueous solubility compared to the trioxa analog (), which has a more polar core .
- Melting Points : While direct data for the target compound is unavailable, ’s analog (with a 4-chlorophenyl group) exhibits a melting point of 174–176°C, suggesting that the target compound may have a comparable range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
